3-Trifluoromethoxy Analog Demonstrates EC50 = 260 nM and 90% Efficacy as GPR3 Full Agonist in cAMP Assay
The 3-trifluoromethoxy-substituted analog (compound 32, which is structurally identical to the target compound 3-(3-trifluoromethoxyphenoxy)propanoic acid) exhibited an EC50 of 260 nM with 90% efficacy relative to the reference agonist diphenyleneiodonium (DPI) in a cAMP accumulation assay measuring GPR3 receptor activation [1]. This compound was identified as the most potent full agonist within the series evaluated. The 3-trifluoromethoxy substitution pattern is critical for this activity profile, as other substituents at this position resulted in reduced potency or partial agonism.
| Evidence Dimension | GPR3 receptor activation (cAMP accumulation) |
|---|---|
| Target Compound Data | EC50 = 260 nM, efficacy = 90% |
| Comparator Or Baseline | Diphenyleneiodonium (DPI) as reference full agonist |
| Quantified Difference | EC50 = 260 nM; 90% maximal efficacy |
| Conditions | Homology model of GPR3; cAMP accumulation assay in transfected cells |
Why This Matters
This compound is the most potent full agonist in the evaluated series, making it a preferred molecular probe for GPR3-related target engagement studies.
- [1] MedChemExpress. The development of diphenyleneiodonium analogs as GPR3 agonists. 3-Trifluoromethoxy analog (compound 32): EC50 = 260 nM, 90% efficacy. View Source
